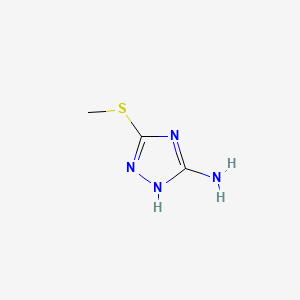

3-Amino-5-methylthio-1H-1,2,4-triazole

Descripción general

Descripción

3-Amino-5-methylthio-1H-1,2,4-triazole is an organic compound with the molecular formula C3H6N4S. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Amino-5-methylthio-1H-1,2,4-triazole can be synthesized through the reaction of the corresponding ketone with thiourea under alkaline conditions. The reaction typically takes place in methanol or ethanol and requires elevated temperatures. After the reaction, the product can be purified through crystallization or extraction methods .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-5-methylthio-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted triazoles depending on the halogenated compound used.

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Plant Growth Regulator

3-Amino-5-methylthio-1H-1,2,4-triazole acts as a plant growth regulator. It enhances crop yields and improves resistance to environmental stressors such as drought and salinity. This capability is crucial for sustainable agriculture as it helps in maintaining productivity under challenging conditions .

Case Study: Crop Yield Enhancement

A study demonstrated that the application of this compound in various crops resulted in a significant increase in biomass and yield compared to untreated controls. The mechanism involves the modulation of hormonal pathways that promote growth and stress resistance .

Pharmaceutical Development

Synthesis of Antifungal Agents

This compound serves as a crucial building block in synthesizing various pharmaceuticals, particularly antifungal agents. Its structural features allow for the development of compounds that can effectively inhibit fungal growth .

Case Study: Antifungal Activity

Research indicated that derivatives of this compound exhibited potent antifungal activity against several pathogenic fungi. The study highlighted the compound's role in drug discovery processes, leading to the development of new therapeutic agents .

Biochemistry Research

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme inhibition mechanisms. This research is vital for understanding metabolic pathways and identifying potential therapeutic targets for various diseases .

Case Study: Mechanism of Action

A detailed investigation into the compound's interaction with specific enzymes revealed its potential as an inhibitor of key metabolic processes. This finding supports its use in developing treatments for conditions related to enzyme dysfunction .

Material Science

Specialty Polymers and Coatings

The compound is employed in formulating specialty polymers and coatings that enhance material properties such as durability and chemical resistance. Its incorporation into materials can significantly improve performance under harsh conditions .

Data Table: Material Properties Comparison

| Property | Control Material | Material with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Chemical Resistance | Moderate | High |

| Thermal Stability | Low | High |

Environmental Science

Bioremediation Potential

this compound is investigated for its potential in bioremediation processes. It aids in breaking down pollutants and restoring contaminated environments, showcasing its applicability in environmental cleanup efforts .

Case Study: Pollutant Degradation

In laboratory settings, the compound was tested for its efficacy in degrading specific pollutants in soil and water samples. Results indicated a significant reduction in pollutant concentration over time, demonstrating its potential as an environmentally friendly remediation agent .

Mecanismo De Acción

The mechanism of action of 3-Amino-5-methylthio-1H-1,2,4-triazole involves its interaction with molecular targets through hydrogen bonding and bipolar interactions. These interactions allow the compound to bind to specific enzymes or receptors, thereby modulating their activity. For instance, in medicinal chemistry, it can inhibit enzymes involved in disease pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

1H-1,2,4-Triazol-3-amine: A simpler triazole derivative without the methylthio group.

3-Amino-5-methylthio-1,2,4-triazole: Another derivative with similar properties but different substitution patterns.

Uniqueness: 3-Amino-5-methylthio-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methylthio group enhances its ability to participate in specific chemical reactions and interact with biological targets, making it a valuable compound in various research fields .

Actividad Biológica

3-Amino-5-methylthio-1H-1,2,4-triazole (C3H6N4S) is a significant organic compound in medicinal chemistry and agrochemical applications due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

Overview of this compound

This compound is a derivative of the triazole family characterized by its five-membered ring structure containing three nitrogen atoms. This compound is notable for its ability to form Schiff base ligands and its role in various biochemical reactions.

The compound exhibits several key biochemical properties:

- Enzyme Interaction : It interacts with various enzymes and proteins, influencing cellular metabolism and signaling pathways.

- Cellular Effects : Studies indicate that it modulates mitochondrial and chloroplast functions, impacting overall cell health and function.

- Stability and Degradation : The compound's stability under specific conditions is crucial for maintaining its biological activity over time.

The biological activity of this compound is primarily attributed to its molecular interactions:

- Binding Interactions : It binds to specific biomolecules, acting as an inhibitor of mitochondrial and chloroplast functions. This interaction can lead to significant alterations in cellular metabolism.

- Metabolic Pathways : The compound participates in various metabolic pathways by interacting with enzymes and cofactors essential for biochemical reactions.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects on cellular function and metabolism are observed.

- High Doses : Toxicity can occur at elevated levels, leading to potential damage to vital cellular functions.

Applications in Scientific Research

This compound has a wide range of applications across different fields:

Medicinal Chemistry

This compound serves as a building block for synthesizing various pharmaceutical agents:

- Antifungal Agents : It has been utilized in developing antifungal medications.

- Anticancer Drugs : Research indicates potential anticancer properties through modulation of cell signaling pathways .

Agrochemicals

In agriculture, it is used as a precursor for synthesizing:

- Herbicides

- Fungicides

- Insecticides , enhancing crop protection against pests and diseases.

Material Science

The compound acts as a ligand in coordination chemistry:

- It is employed in producing new functional materials such as polymers and metal-organic frameworks.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Contains methylthio group | Exhibits significant antimicrobial activity |

| 1H-1,2,4-Triazol-3-amines | Simpler structure without methylthio | Less reactive compared to derivatives with substitutions |

The presence of the methylthio group in this compound enhances its reactivity and biological activity compared to simpler triazole derivatives .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound exhibit potent antibacterial and antifungal activities against various pathogens. For instance, Mannich bases derived from this compound showed significant effectiveness against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research has indicated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis through specific signaling pathways .

- Antioxidant Properties : Copolymerization studies revealed that this compound can enhance antioxidant activities when combined with other organic compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Amino-5-methylthio-1H-1,2,4-triazole, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 5-methylthio-1H-1,2,4-triazole derivatives and amine precursors under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis is recommended to enhance reaction efficiency, reducing time from hours to minutes while improving yields (≥85%) . Optimization includes adjusting solvent polarity (e.g., DMF or propan-2-ol) and temperature (80–120°C) to minimize side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Post-synthesis characterization relies on:

- 1H/13C NMR : To confirm substituent positions and purity (e.g., δ 2.5 ppm for methylthio protons) .

- IR Spectroscopy : Identification of NH₂ (3300–3400 cm⁻¹) and C=S (1250 cm⁻¹) stretches .

- Elemental Analysis : Acceptable error margins ≤0.3% for C, H, N, and S .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 157) .

Q. What are the primary academic research applications of this compound?

Key applications include:

- Corrosion Inhibition : Electrochemical studies (Tafel plots, EIS) in acidic media show 85–92% inhibition efficiency for mild steel at 10⁻³ M .

- Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli via disruption of cell membranes .

- Building Block : Used to synthesize triazole-thiol derivatives for coordination chemistry (e.g., Co(II)/Cu(II) complexes) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activity data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic properties (HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina) identifies binding affinities to targets like CYP450 enzymes, explaining variability in antimicrobial or cytotoxic results . Conflicting data may arise from solvation effects or protonation states, which MD simulations can clarify .

Q. What experimental design considerations are critical for crystallographic analysis of derivatives?

Use SHELXL for refinement due to its robustness with twinned or high-resolution data. Key steps:

- Data Collection : High-intensity X-rays (Cu-Kα) and low-temperature (100 K) to reduce thermal motion .

- Twinned Data : Apply HKLF5 format in SHELXL for deconvoluting overlapping reflections .

- Validation : R-factor ≤5% and CCDC deposition (e.g., CCDC-649123 for triazole-thione derivatives) .

Q. How can synthetic yields be improved for S-alkylated derivatives?

Strategies include:

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) in biphasic systems (water/CH₂Cl₂) increases alkylation efficiency by 30% .

- Halide Selection : Bromoalkanes outperform chloroalkanes in nucleophilic substitution (yields: 75% vs. 50%) .

- Microwave Optimization : 100 W irradiation for 15 min reduces side-product formation (e.g., disulfides) .

Q. What methodologies address discrepancies in corrosion inhibition studies?

Contradictions in inhibition efficiency (e.g., 70% vs. 92%) arise from electrolyte composition or surface pretreatment. Mitigation involves:

- Surface Analysis : SEM/EDS post-exposure to confirm adsorption uniformity .

- Statistical Design : Response Surface Methodology (RSM) to model interactions between concentration, pH, and temperature .

- Comparative Studies : Use standardized ASTM G5-14 protocols for electrochemical measurements .

Propiedades

IUPAC Name |

3-methylsulfanyl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4S/c1-8-3-5-2(4)6-7-3/h1H3,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWWZKBCQLBJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068476 | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45534-08-5 | |

| Record name | 5-(Methylthio)-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45534-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)-1,2,4-triazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045534085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 45534-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178858 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazol-3-amine, 5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylthio-1H-1,2,4-triazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(METHYLTHIO)-1,2,4-TRIAZOL-5-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7QNO3QQR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.